molecular formula C21H21N5O2 B11021731 N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide

N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide

Cat. No.: B11021731
M. Wt: 375.4 g/mol
InChI Key: CUCANMHPCMKSDR-UHFFFAOYSA-N
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Description

N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a benzimidazole moiety linked to a quinazolinone structure through an ethyl and butanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of Benzimidazole: Starting with o-phenylenediamine and reacting it with formic acid to form benzimidazole.

    Quinazolinone Synthesis: Reacting anthranilic acid with formamide to produce quinazolinone.

    Linking the Moieties: The benzimidazole and quinazolinone structures are then linked through an ethyl chain using ethyl bromide in the presence of a base like potassium carbonate.

    Final Coupling: The resulting intermediate is then coupled with butanoyl chloride to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving:

    Batch Reactors: For controlled reaction conditions.

    Purification Techniques: Such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions with halides or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Typically performed in acidic or basic conditions with oxidizing agents.

    Reduction: Conducted in anhydrous conditions to prevent side reactions.

    Substitution: Often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

    Oxidation: Can lead to the formation of quinazolinone derivatives with additional oxygen functionalities.

    Reduction: May produce reduced forms of the benzimidazole or quinazolinone rings.

    Substitution: Results in various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide has several applications in scientific research:

    Medicinal Chemistry: Investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.

    Biology: Studied for its role in modulating biological pathways and its potential as a molecular probe.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and thus affecting various biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • The unique combination of benzimidazole and quinazolinone in a single molecule provides a distinct set of chemical and biological properties.
  • This compound’s ability to undergo various chemical reactions and its potential applications in multiple fields make it a valuable subject of study.

Properties

Molecular Formula

C21H21N5O2

Molecular Weight

375.4 g/mol

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(4-oxoquinazolin-3-yl)butanamide

InChI

InChI=1S/C21H21N5O2/c27-20(22-12-11-19-24-17-8-3-4-9-18(17)25-19)10-5-13-26-14-23-16-7-2-1-6-15(16)21(26)28/h1-4,6-9,14H,5,10-13H2,(H,22,27)(H,24,25)

InChI Key

CUCANMHPCMKSDR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CCCC(=O)NCCC3=NC4=CC=CC=C4N3

Origin of Product

United States

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